

# NMR characterization of 2-Chloro-3-(4-nitrophenyl)propanenitrile

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## Compound of Interest

Compound Name:	2-Chloro-3-(4-nitrophenyl)propanenitrile
CAS No.:	17849-31-9
Cat. No.:	B091345

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An Application Guide for the Structural Elucidation of **2-Chloro-3-(4-nitrophenyl)propanenitrile** using Nuclear Magnetic Resonance (NMR) Spectroscopy

## Introduction

**2-Chloro-3-(4-nitrophenyl)propanenitrile** is a substituted hydrocinnamonitrile derivative of interest in synthetic organic chemistry.[1] Its structure incorporates several key functional groups: a para-substituted nitroaromatic ring, an aliphatic chloro group, and a nitrile moiety.[1] The precise and unambiguous confirmation of its chemical structure is paramount for its use in further synthetic applications and for ensuring the purity of the material. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the structural elucidation of organic molecules in solution. This application note provides a comprehensive guide to the characterization of **2-Chloro-3-(4-nitrophenyl)propanenitrile** using  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy, intended for researchers and scientists in organic synthesis and drug development.

This guide moves beyond a simple listing of steps, delving into the rationale behind experimental choices and providing a framework for interpreting the resulting spectral data.

## Molecular Structure and Predicted Spectral Features

A thorough understanding of the molecule's structure is the foundation for accurate spectral prediction and interpretation. The key to this is recognizing the distinct chemical environments of each proton and carbon atom.

Caption: Molecular structure of **2-Chloro-3-(4-nitrophenyl)propanenitrile**.

### <sup>1</sup>H NMR Spectrum Predictions

The proton NMR spectrum is expected to show signals in two distinct regions: aromatic and aliphatic.

- Aromatic Region ( $\delta$  7.0-9.0 ppm): The para-substituted benzene ring will exhibit a characteristic AA'BB' splitting pattern, which often appears as two distinct doublets.
  - H-2/H-6: These protons are ortho to the strongly electron-withdrawing nitro (-NO<sub>2</sub>) group. This proximity causes significant deshielding, pushing their signal to the furthest downfield region of the aromatic spectrum, predicted to be around  $\delta$  8.2-8.4 ppm.[2]
  - H-3/H-5: These protons are meta to the nitro group and will appear upfield relative to H-2/H-6, likely in the range of  $\delta$  7.6-7.8 ppm.[2]
- Aliphatic Region ( $\delta$  3.0-5.0 ppm): This region will contain the signals for the propanenitrile backbone. The electron-withdrawing effects of the chlorine and nitrile groups will shift these protons downfield from typical alkane signals.
  - H-8 (methine proton): This proton is on the carbon bearing the chlorine atom (an  $\alpha$ -chloro carbon). The strong inductive effect of the chlorine will cause a significant downfield shift, likely to  $\delta$  4.5-4.8 ppm. It will be split by the two adjacent H-7 protons, appearing as a triplet.
  - H-7 (methylene protons): These two protons are adjacent to both the aromatic ring and the chiral center at C-8. They will be split by the H-8 proton, resulting in a doublet. Their

chemical shift is predicted to be around  $\delta$  3.4-3.6 ppm.

## <sup>13</sup>C NMR Spectrum Predictions

A proton-decoupled <sup>13</sup>C NMR spectrum will show each unique carbon as a single peak (a singlet).[3]

- Aromatic Region ( $\delta$  120-150 ppm):
  - C-1 (ipso-C): The carbon directly attached to the nitro group will be highly deshielded, with a predicted shift around  $\delta$  148 ppm.[2]
  - C-4 (ipso-C): The carbon bearing the propanenitrile substituent will appear around  $\delta$  135-140 ppm.
  - C-2/C-6: These carbons, ortho to the nitro group, will be shifted downfield to approximately  $\delta$  129-131 ppm.[2]
  - C-3/C-5: The carbons meta to the nitro group are least affected and will appear around  $\delta$  124 ppm.[2]
- Aliphatic & Nitrile Region ( $\delta$  20-120 ppm):
  - C-9 (Nitrile Carbon): Nitrile carbons typically resonate in the  $\delta$  115-120 ppm range.[4]
  - C-8 (Methine Carbon): The carbon bonded to chlorine will be significantly deshielded, appearing in the  $\delta$  50-60 ppm range.
  - C-7 (Methylene Carbon): This benzylic carbon will be found around  $\delta$  38-42 ppm.

## Experimental Protocols

The quality of NMR data is directly dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.

Caption: Experimental workflow for NMR characterization.

## Protocol 1: Sample Preparation

Proper sample preparation is crucial to obtain high-quality spectra free from artifacts.[5]

Materials:

- **2-Chloro-3-(4-nitrophenyl)propanenitrile** (5-10 mg for  $^1\text{H}$ , 20-50 mg for  $^{13}\text{C}$ )
- Deuterated Chloroform ( $\text{CDCl}_3$ ) or Dimethyl Sulfoxide- $\text{d}_6$  ( $\text{DMSO-d}_6$ )
- Tetramethylsilane (TMS) as internal standard
- High-quality 5 mm NMR tube and cap
- Pasteur pipette and bulb
- Small vial for dissolution

Procedure:

- **Weighing:** Accurately weigh the required amount of the compound into a clean, dry vial. For routine  $^1\text{H}$  NMR, 5-10 mg is sufficient. For  $^{13}\text{C}$  NMR, a higher concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[6]
- **Solvent Selection:** Chloroform- $\text{d}$  ( $\text{CDCl}_3$ ) is a suitable solvent for this compound, with a residual proton signal at  $\delta$  7.26 ppm.[7] If solubility is an issue,  $\text{DMSO-d}_6$  (residual peak at  $\delta$  2.50 ppm) is an excellent alternative.[7]
- **Dissolution:** Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[8] Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogenous solution is essential for good magnetic field shimming and sharp spectral lines.[8]
- **Standard Addition:** Add a very small amount of TMS to the solution. TMS provides the 0 ppm reference point for both  $^1\text{H}$  and  $^{13}\text{C}$  spectra.[9]
- **Transfer:** Using a Pasteur pipette, carefully transfer the solution into the NMR tube. Avoid introducing any solid particles. The final sample height should be between 4-5 cm.[8]
- **Capping and Labeling:** Securely cap the NMR tube and label it clearly.

## Protocol 2: NMR Data Acquisition

The following are general starting parameters. Optimization may be necessary depending on the spectrometer and sample concentration.

Parameter	<sup>1</sup> H NMR (Proton)	<sup>13</sup> C NMR (Carbon-13)	Rationale
Spectrometer Freq.	400 MHz (or higher)	100 MHz (or higher)	Higher fields provide better signal dispersion and resolution.
Pulse Program	Standard 90° pulse	Proton-decoupled (e.g., zgpg30)	A standard pulse is used for <sup>1</sup> H. Proton decoupling for <sup>13</sup> C simplifies the spectrum to singlets. [3]
Spectral Width (SW)	0-12 ppm (approx. 5000 Hz)	0-220 ppm (approx. 22000 Hz)	The range must encompass all expected signals. [10]
Acquisition Time (AQ)	2-4 seconds	1-2 seconds	A longer AQ provides better resolution. A compromise is made for <sup>13</sup> C to reduce experiment time. [11]
Relaxation Delay (D1)	1-2 seconds	2 seconds	Allows for longitudinal relaxation of the nuclei between pulses, crucial for accurate integration.
Number of Scans (NS)	8-16	512-2048	More scans are needed for the less sensitive <sup>13</sup> C nucleus to improve the signal-to-noise ratio. [11]
Temperature	298 K (25 °C)	298 K (25 °C)	Standard ambient temperature for routine analysis.

## Data Analysis and Structural Assignment

The final step is the detailed analysis of the acquired spectra to confirm the structure. The following table represents the expected data and assignments.

### Expected $^1\text{H}$ NMR Data (400 MHz, $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
8.32	Doublet (d)	2H	$\sim 8.8$	H-2, H-6
7.71	Doublet (d)	2H	$\sim 8.8$	H-3, H-5
4.65	Triplet (t)	1H	$\sim 7.2$	H-8
3.52	Doublet (d)	2H	$\sim 7.2$	H-7

- Analysis: The two doublets at  $\delta$  8.32 and 7.71, each integrating to 2H, confirm the para-substituted aromatic ring. The large coupling constant ( $\sim 8.8$  Hz) is typical for ortho-coupling in benzene derivatives. The downfield shift of the  $\delta$  8.32 signal is consistent with protons ortho to a nitro group.<sup>[2]</sup> The triplet at  $\delta$  4.65 (1H) and the doublet at  $\delta$  3.52 (2H) with a mutual coupling of  $\sim 7.2$  Hz confirm the  $-\text{CH}_2-\text{CH}(\text{Cl})-$  fragment. The downfield position of the triplet confirms the proton is on the carbon bearing the electronegative chlorine atom.

### Expected $^{13}\text{C}$ NMR Data (100 MHz, $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Assignment
148.5	C-1
138.2	C-4
130.5	C-2, C-6
124.3	C-3, C-5
116.8	C-9 (-CN)
55.1	C-8 (-CHCl)
39.7	C-7 (-CH <sub>2</sub> -)

- Analysis: The spectrum shows the expected seven distinct carbon signals. The signals at  $\delta$  148.5 and 138.2 are characteristic of aromatic carbons attached to a nitro group and an alkyl chain, respectively.[2][12] The signals at  $\delta$  130.5 and 124.3 correspond to the remaining aromatic carbons. The nitrile carbon appears at  $\delta$  116.8, which is within the expected range. [4] The aliphatic carbons are clearly distinguished, with the C-Cl carbon (C-8) at  $\delta$  55.1 and the benzylic carbon (C-7) at  $\delta$  39.7.

## Conclusion

This application note details a systematic approach for the complete NMR characterization of **2-Chloro-3-(4-nitrophenyl)propanenitrile**. By combining careful sample preparation, appropriate selection of acquisition parameters, and a foundational understanding of chemical shift and coupling principles,  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy provides unambiguous confirmation of the molecule's structure. The provided protocols and predicted data serve as a reliable guide for researchers, ensuring accurate and efficient structural verification in a drug development or synthetic chemistry setting.

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